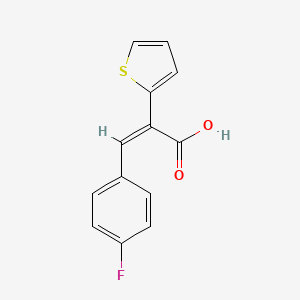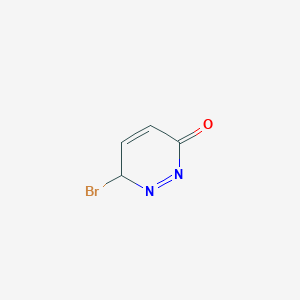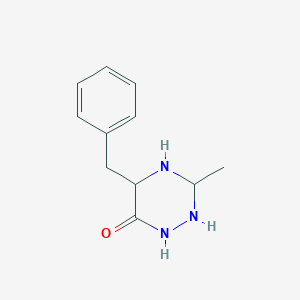
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of triazinones These compounds are characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The specific structure of this compound includes a methyl group at the 3-position and a phenylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one derivatives can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of ethyl 2-isocyanoacetate with hydrazine in water yields the desired triazinone . Another method includes the (3+3)-annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines .
Industrial Production Methods
Industrial production methods for triazinones often involve scalable and efficient synthetic routes. The use of easily accessible substrates and high chemical yields are crucial for industrial applications. The (3+3)-annulation method mentioned above is particularly notable for its wide scope, remarkable functional group tolerance, and high chemical yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triazinone to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation and mild PTC oxidation conditions are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted triazinones, dihydrotriazinones, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific physico-chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, triazinones have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-one: A parent compound of the series, known for its bioactivity.
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-one: Exhibits enhanced biological activity due to the presence of fluorine atoms.
1,2,4-Triazin-6(5H)-one: Another derivative with potential pharmaceutical applications.
Uniqueness
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct physico-chemical properties and biological activities. The presence of both methyl and phenylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-benzyl-3-methyl-1,2,4-triazinan-6-one |
InChI |
InChI=1S/C11H15N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15) |
InChI Key |
YPRUAMQZMJILMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(C(=O)NN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)
![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
![5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B12360162.png)
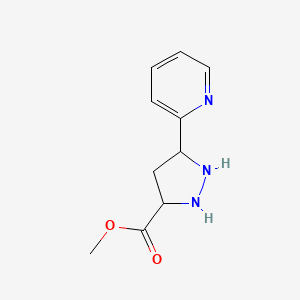
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
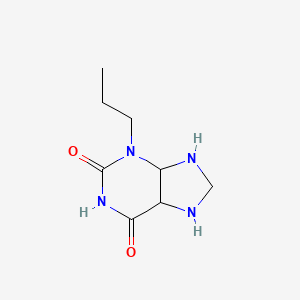

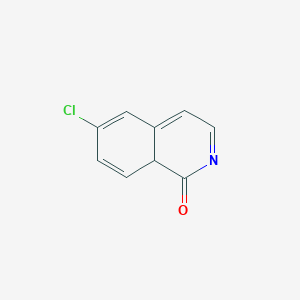
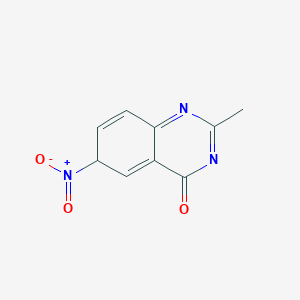
![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)
